2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate
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Overview
Description
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate is a complex organic compound that features a unique combination of pyridine, thiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 3-chloropyridine and appropriate reagents.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with methylating agents under controlled conditions.
Coupling with Thiophene Carboxylate: The final step involves coupling the synthesized pyridine and thiazole rings with 2-thiophenecarboxylate using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl benzoate: Similar structure but with a benzoate group instead of a thiophenecarboxylate group.
Uniqueness
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c1-8-12(19-14(18)10-3-2-6-20-10)17-13(21-8)9-4-5-11(15)16-7-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZCFYRDPYZULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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